5-(4,6-Dichlorotriazinyl)aminofluorescein
Overview
Description
5-(4,6-Dichlorotriazinyl)aminofluorescein is a reactive dye known for its absorption and emission maxima at approximately 492 nm and 516 nm, respectively . This compound is particularly notable for its ability to modify amines in proteins and react directly with polysaccharides and other alcohols in aqueous solutions at a pH greater than 9 .
Mechanism of Action
Target of Action
DTAF is a reactive dye that primarily targets proteins . It has a high reactivity with proteins and can readily modify amines in proteins .
Mode of Action
DTAF interacts with its protein targets through a chemical reaction . . Furthermore, it can directly react with hydroxy groups such as polysaccharides and other alcohols in aqueous solution .
Result of Action
The result of DTAF’s action depends on the specific proteins it interacts with. For example, it has been used to label proteins for visualization in research applications . The exact molecular and cellular effects would depend on the specific context of its use.
Action Environment
DTAF’s action, efficacy, and stability can be influenced by environmental factors such as pH. It has been reported to react directly with polysaccharides and other alcohols in aqueous solution, provided that the pH is >9 and that other nucleophiles are absent .
Biochemical Analysis
Biochemical Properties
5-(4,6-Dichlorotriazinyl)aminofluorescein interacts with amines in proteins, making it a useful tool in biochemical reactions . The dichlorotriazine moiety of the compound is reactive and can modify amines in proteins .
Molecular Mechanism
The molecular mechanism of action of this compound involves its reactivity with amines in proteins . This interaction could potentially lead to changes in protein function, enzyme inhibition or activation, and alterations in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound is stable and can be stored in a freezer (-5 to -30°C) and protected from light .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,6-Dichlorotriazinyl)aminofluorescein typically involves the reaction of fluorescein with cyanuric chloride in the presence of a base. The reaction proceeds through nucleophilic substitution, where the amino group of fluorescein attacks the triazine ring of cyanuric chloride, resulting in the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
5-(4,6-Dichlorotriazinyl)aminofluorescein undergoes several types of chemical reactions, including:
Nucleophilic Substitution: Reacts with amines, thiols, and hydroxyl groups.
Oxidation and Reduction: Although less common, it can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Typically involves bases such as sodium hydroxide or potassium carbonate in aqueous solutions at pH > 9.
Oxidation and Reduction: Requires oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Forms covalent bonds with proteins, polysaccharides, and other biomolecules.
Oxidation and Reduction: Produces various oxidized or reduced derivatives depending on the specific reagents used.
Scientific Research Applications
5-(4,6-Dichlorotriazinyl)aminofluorescein has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Fluorescein Isothiocyanate: Another widely used fluorescent dye that reacts with amines but lacks the ability to react with hydroxyl groups.
Rhodamine B Isothiocyanate: Similar in its application as a fluorescent label but has different absorption and emission properties.
Uniqueness
5-(4,6-Dichlorotriazinyl)aminofluorescein is unique due to its high reactivity with a broad range of functional groups, including amines, thiols, and hydroxyl groups. This versatility makes it particularly valuable in various scientific and industrial applications .
Properties
IUPAC Name |
6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H12Cl2N4O5/c24-20-27-21(25)29-22(28-20)26-10-1-4-14-13(7-10)19(32)34-23(14)15-5-2-11(30)8-17(15)33-18-9-12(31)3-6-16(18)23/h1-9,30-31H,(H,26,27,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQQCFPHXPNXHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC3=NC(=NC(=N3)Cl)Cl)C(=O)OC24C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H12Cl2N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
21811-74-5 (mono-hydrochloride), 68425-77-4 (di-hydrochloride) | |
Record name | 5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)fluorescein | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051306355 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40199306 | |
Record name | 5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)fluorescein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40199306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51306-35-5 | |
Record name | 5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)fluorescein | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051306355 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)fluorescein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40199306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(4,6-DICHLOROTRIAZINYL)AMINOFLUORESCEIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/241822XW6I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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